molecular formula C22H22O5 B2409963 3-(2,5-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 864763-50-8

3-(2,5-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No. B2409963
CAS RN: 864763-50-8
M. Wt: 366.413
InChI Key: DKIIIHOCLANERD-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is a key structural component in a variety of natural products and pharmaceuticals . The molecule also contains a 2,5-dimethoxyphenyl group, which is a type of substituted phenethylamine . Substituted phenethylamines are a class of compounds that include various psychoactive drugs .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, pinacol boronic esters, which are similar to the 2,5-dimethoxyphenyl group in the compound, can undergo protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

Scientific Research Applications

Structural Insights

Research on chromene compounds, such as hymenoxin and other chromene derivatives, has provided detailed structural insights. For example, the crystal structure of hymenoxin reveals nearly planar AB ring systems and specific hydrogen bonding patterns, offering clues about the stability and reactivity of similar compounds (Watson et al., 1991). Such structural details are crucial for understanding the reactivity and potential applications of chromene derivatives in various fields.

Synthetic Approaches

The synthesis of chromene derivatives, including compounds with pyrazole and indenone rings, has been explored to enhance their antioxidant and antihyperglycemic activities (Kenchappa et al., 2017). These synthetic strategies provide a framework for developing new derivatives with improved pharmacological profiles.

Biological Activities

Chromones and xanthones are recognized for their antioxidant properties. Novel agents within these classes have been synthesized and shown to exhibit significant scavenging effects against reactive oxygen and nitrogen species, with activities dependent on concentration (Proença et al., 2016). This research suggests that chromene derivatives may also hold potential as antioxidants.

Photochromic Properties

The photochromism of chromene crystals has been documented, revealing a new property of these compounds. This characteristic could be leveraged in developing materials with light-responsive features (Hobley et al., 2000).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13(2)12-26-16-6-8-17-14(3)21(22(23)27-20(17)11-16)18-10-15(24-4)7-9-19(18)25-5/h6-11H,1,12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIIIHOCLANERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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